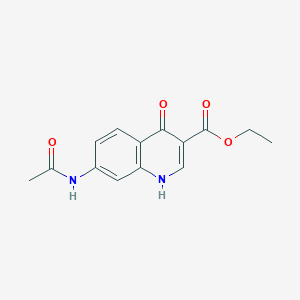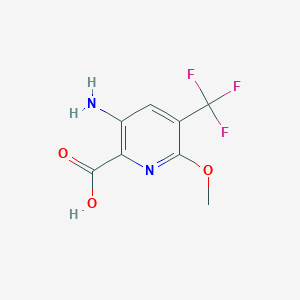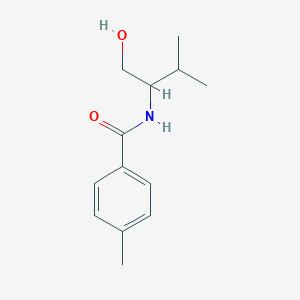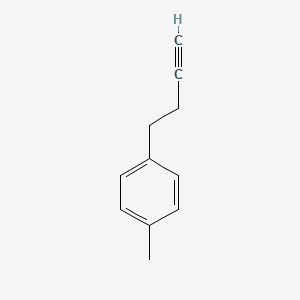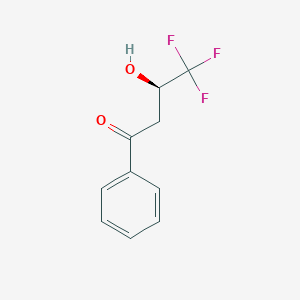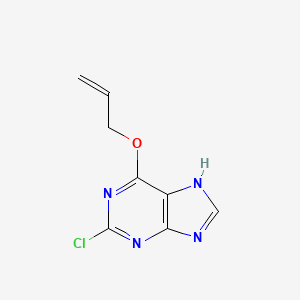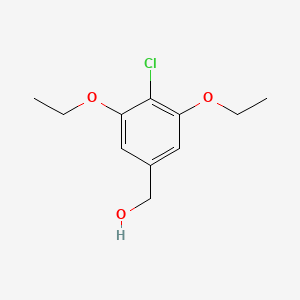
(4-Chloro-3,5-diethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,5-diethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and two ethoxy groups at the third and fifth positions. The methanol group is attached to the phenyl ring, making it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.
Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
(4-Chloro-3,5-dimethoxy-phenyl)-methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(4-Bromo-3,5-diethoxy-phenyl)-methanol: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-3,5-diethoxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (4-Chloro-3,5-diethoxyphenyl)methanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15ClO3 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
(4-chloro-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
Clave InChI |
VTLXARFHHVQLED-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1Cl)OCC)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]-](/img/structure/B8550755.png)
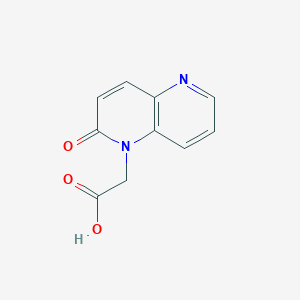
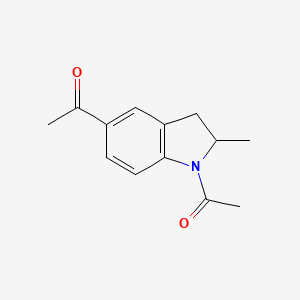

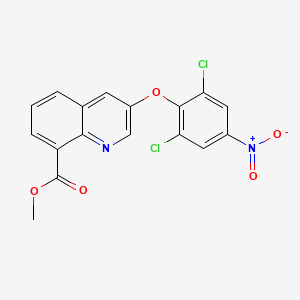
![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)

